molecular formula C19H27ClN2O B3951423 1-(4-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide

1-(4-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide

Cat. No. B3951423
M. Wt: 334.9 g/mol
InChI Key: UWBFWLNQDSLDMW-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1-(4-Chlorobenzyl)piperazine . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group.


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 1-(4-Chlorobenzyl)piperazine can be synthesized through various methods .


Molecular Structure Analysis

The molecular structure analysis of similar compounds involves techniques like X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, 4-chlorobenzyl alcohol reacts with chromic acid to form a neutral ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Chlorobenzyl chloride include a colorless to slightly yellow appearance, a pungent, aromatic odor, and a density of 1.100 g/cm^3 .

Mechanism of Action

1-(4-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to enhance synaptic plasticity and long-term potentiation, which are important mechanisms underlying learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide is its selectivity for AMPA receptors, which reduces the likelihood of off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age and sex.

Future Directions

Future research on 1-(4-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide could focus on optimizing its pharmacokinetic properties and developing more selective and potent analogs. Additionally, studies could investigate its potential therapeutic applications in other cognitive disorders, such as traumatic brain injury and stroke. Finally, research could explore the underlying mechanisms of this compound's effects on synaptic plasticity and long-term potentiation, which could provide insights into the development of novel cognitive enhancers.

Scientific Research Applications

1-(4-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to enhance synaptic plasticity and long-term potentiation, which are important mechanisms underlying learning and memory.

Safety and Hazards

Similar compounds like 4-Chlorobenzyl chloride are classified as hazardous. They are harmful if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction and are toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c20-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFWLNQDSLDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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